DL-Serine Hydrazide Hydrochloride: A Comprehensive Technical Guide
DL-Serine Hydrazide Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and known applications of DL-serine hydrazide hydrochloride. The information is intended to support research, development, and application of this versatile chemical compound.
Core Chemical and Physical Properties
DL-serine hydrazide hydrochloride is a white to off-white crystalline solid. It is the hydrochloride salt of DL-serine hydrazide, a derivative of the amino acid serine. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.[1]
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | >183 °C (decomposes) | [2] |
| Solubility | Soluble in water and methanol. | |
| Storage Temperature | Room temperature, under inert atmosphere. |
Chemical Identifiers and Molecular Data
| Identifier/Datum | Value | Source(s) |
| CAS Number | 55819-71-1 | [3] |
| Molecular Formula | C₃H₁₀ClN₃O₂ | [3] |
| Molecular Weight | 155.58 g/mol | [3] |
| IUPAC Name | 2-amino-3-hydroxypropanehydrazide;hydrochloride | [3] |
| SMILES | C(C(C(=O)NN)N)O.Cl | [3] |
| InChI Key | JNWGUZKRVDKZBI-UHFFFAOYSA-N |
Synthesis and Manufacturing
DL-serine hydrazide hydrochloride is primarily synthesized from DL-serine. A common industrial method involves a two-step process:
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Esterification: DL-serine is reacted with an alcohol, typically methanol, in the presence of an acid catalyst (like thionyl chloride) to form the corresponding methyl ester hydrochloride.
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Hydrazinolysis: The serine methyl ester is then treated with hydrazine hydrate to yield DL-serine hydrazide. The final hydrochloride salt is obtained through the addition of hydrochloric acid.[4]
Experimental Protocols
The most prominent application of DL-serine hydrazide hydrochloride is as a key intermediate in the synthesis of Benserazide hydrochloride, a peripherally-acting DOPA decarboxylase inhibitor used in the management of Parkinson's disease.[5][]
Synthesis of Benserazide Hydrochloride from DL-Serine Hydrazide Hydrochloride
There are two primary synthetic routes for the preparation of Benserazide hydrochloride from DL-serine hydrazide hydrochloride: a two-step synthesis involving a hydrazone intermediate and a more streamlined one-pot synthesis.
1. Two-Step Synthesis via Hydrazone Intermediate
This method involves the initial formation of a hydrazone by condensation, followed by its reduction.
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Step 1: Condensation to form Hydrazone
DL-serine hydrazide hydrochloride is reacted with 2,3,4-trihydroxybenzaldehyde to form the hydrazone intermediate, (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride.
-
Protocol:
-
To a reaction vessel, add 2,3,4-trihydroxybenzaldehyde to a suitable solvent such as N,N-Dimethylformamide (DMF) and stir at ambient temperature until a clear solution is formed.
-
Add DL-serine hydrazide hydrochloride to the solution.
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Heat the reaction mixture to between 35-50°C and continue stirring.
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The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within approximately 2 hours at 50°C.
-
The resulting mixture containing the hydrazone intermediate can be filtered and used directly in the subsequent step.
-
-
-
Step 2: Reduction of the Hydrazone
The formed hydrazone is then reduced to yield Benserazide. A common method for this reduction is catalytic hydrogenation.
-
Protocol:
-
Charge a hydrogenation reactor with a suitable catalyst, such as Palladium on carbon (Pd/C).
-
Flush the reactor multiple times with an inert gas (e.g., nitrogen).
-
Transfer the filtrate containing the hydrazone intermediate from the previous step into the reactor.
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Pressurize the reactor with hydrogen gas (typically 1-3 bar) at ambient temperature.
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Upon completion of the reaction, the final product, Benserazide hydrochloride, can be isolated and purified.
-
-
2. One-Pot Synthesis
This approach combines the condensation and reduction steps into a single reaction vessel, which can improve operational efficiency.
-
Protocol:
-
To a reaction vessel, add DL-serine hydrazide hydrochloride, a catalyst (e.g., 2.5% Pd/C), and molecular sieves in a solvent such as isopropanol.
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Heat the mixture to approximately 40°C.
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Evacuate the vessel and introduce nitrogen gas, repeating this cycle.
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Introduce hydrogen gas and repeat the evacuation-gas introduction cycle.
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Dissolve 2,3,4-trihydroxybenzaldehyde in isopropanol and add it dropwise to the reaction mixture.
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Stir the reaction for an extended period (e.g., 10 hours).
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Remove the solvent under reduced pressure.
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Add ethanol and stir until the product crystallizes.
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Visualized Experimental Workflows
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature detailing the direct biological activities or signaling pathway involvement of DL-serine hydrazide hydrochloride itself. Its primary role is documented as a synthetic intermediate.[4][7]
However, to provide a broader context for potential research, the biological activities of the parent molecule, serine, and the hydrazide functional group are briefly summarized below. It is important to note that these activities are not directly attributed to DL-serine hydrazide hydrochloride and would require experimental validation.
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Serine Derivatives: L-serine and its derivatives are known to play crucial roles in the central nervous system, including protein synthesis, cell proliferation, and as precursors to neurotransmitters.[] D-serine, in particular, is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory.[] Some serine derivatives have been investigated for their potential neuroprotective and antitumor activities.[][9]
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Hydrazide Derivatives: The hydrazide functional group is a component of many compounds with a wide range of biological activities.[10] Various hydrazide derivatives have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties.[11][12][13]
Given the absence of direct evidence, the exploration of the biological effects of DL-serine hydrazide hydrochloride represents a potential area for future research.
Conclusion
DL-serine hydrazide hydrochloride is a well-characterized compound with established chemical and physical properties. Its primary and most significant application is as a key starting material in the synthesis of the pharmaceutical agent Benserazide. While direct biological activities of DL-serine hydrazide hydrochloride are not yet documented, its structural components suggest potential avenues for investigation in medicinal chemistry and drug discovery. This guide provides a foundational resource for professionals working with this important chemical intermediate.
References
- 1. DL-serine hydrazide Hydrochloride | 25317-90-2 | Benchchem [benchchem.com]
- 2. DL-SERINE HYDRAZIDE HYDROCHLORIDE | 55819-71-1 [amp.chemicalbook.com]
- 3. DL-Serine hydrazide hydrochloride | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. DL-SERINE HYDRAZIDE HYDROCHLORIDE | 55819-71-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 9. Serine derivative with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hygeiajournal.com [hygeiajournal.com]
- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
